molecular formula C5H7NO2 B1581099 DL-プロパルギルグリシン CAS No. 50428-03-0

DL-プロパルギルグリシン

カタログ番号: B1581099
CAS番号: 50428-03-0
分子量: 113.11 g/mol
InChIキー: DGYHPLMPMRKMPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Propargylglycine, also known as DL-Propargylglycine, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Propargylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DL-Propargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Propargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シスタチオニンγ-リアーゼの阻害

DL-プロパルギルグリシン(PAG)は、グルタチオン合成および代謝的トランス硫黄化経路における重要な酵素であるシスタチオニンγ-リアーゼ(CSE)の不可逆的阻害剤です。 この経路はホモシステイン濃度を調節し、システイン合成を仲介します .

疾患モデルの治療

PAGは、動物疾患モデルなどの、硫化水素(H2S)の形成または作用を損なう疾患の症状を軽減することが示されています .

心筋損傷の保護

DL-プロパルギルグリシンは、閉塞性睡眠時無呼吸症候群(OSAS)に関連する慢性間欠的低酸素症(CIH)によって誘発される心筋損傷に対する効果について研究されています。 この化合物は、心筋損傷の調節に影響を与える可能性があります .

血圧と腎臓損傷

研究によると、DL-プロパルギルグリシンは、アンジオテンシンIIを注入したラットで血圧と腎臓損傷を軽減できますが、腎臓の重量を増加させる可能性があり、心血管および腎臓の健康における複雑な役割を示唆しています .

生化学分析

Biochemical Properties

DL-Propargylglycine plays a crucial role in biochemical reactions. It interacts with the enzyme cystathionine γ-lyase (GCL), inhibiting its function . This interaction is critical in the regulation of homocysteine concentration and the mediation of cysteine synthesis .

Cellular Effects

DL-Propargylglycine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . It influences cell function by modulating oxidative stress and apoptosis of the myocardium .

Molecular Mechanism

The molecular mechanism of DL-Propargylglycine involves its action as an inhibitor of the enzyme cystathionine γ-lyase (GCL). By inhibiting GCL, DL-Propargylglycine affects the synthesis of glutathione and the metabolic transsulfuration pathway . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Propargylglycine have been observed to change over time. For example, in a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function over time .

Dosage Effects in Animal Models

The effects of DL-Propargylglycine have been observed to vary with different dosages in animal models. In a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function .

Metabolic Pathways

DL-Propargylglycine is involved in the metabolic transsulfuration pathway, which regulates homocysteine concentration and mediates cysteine synthesis . It interacts with the enzyme cystathionine γ-lyase (GCL) in this pathway .

Transport and Distribution

Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it is localized in the same subcellular compartments as this enzyme .

生物活性

DL-Propargylglycine (PAG) is a well-studied compound primarily recognized for its role as a selective inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (H₂S). This article explores the biological activity of PAG, highlighting its mechanisms, effects on various biological systems, and implications in health and disease.

PAG acts primarily by irreversibly binding to the active site of CSE, thereby inhibiting its enzymatic activity. This inhibition leads to decreased production of H₂S, a signaling molecule with diverse physiological roles, including vasodilation, cytoprotection, and modulation of inflammation. The specificity of PAG for CSE over other pyridoxal-5'-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and alanine transaminase (ALT) has been documented, although it does exhibit some inhibitory effects on these enzymes at higher concentrations .

1. Cardiovascular Implications

Several studies have investigated the effects of PAG on cardiovascular health:

  • Myocardial Protection : Research indicates that PAG can protect against myocardial injury induced by chronic intermittent hypoxia (CIH). In a study involving Sprague-Dawley rats, PAG treatment improved left ventricular function and reduced oxidative stress and apoptosis in the myocardium during CIH conditions .
  • Blood Pressure Regulation : Inhibition of CSE by PAG did not alter blood pressure in normal rats but showed significant effects under pathological conditions, suggesting a complex role in cardiovascular regulation .

2. Gastrointestinal Effects

PAG has been shown to influence gastrointestinal motility. In experiments with rat colonic tissues, PAG inhibited endogenous H₂S production, leading to smooth muscle depolarization and increased spontaneous motility . This suggests potential applications in treating gastrointestinal disorders where H₂S plays a role.

3. Neuroprotective Effects

Research also highlights the neuroprotective potential of PAG. In models of neurodegenerative diseases, inhibition of CSE may mitigate oxidative stress and neuronal apoptosis, although specific studies are still emerging .

Case Study 1: Myocardial Injury and CIH

In a controlled study involving CIH-induced myocardial injury in rats:

  • Groups : Rats were divided into control and CIH groups with and without PAG treatment.
  • Findings : PAG significantly improved left ventricular ejection fraction (LVEF) and reduced markers of oxidative stress compared to untreated CIH rats .

Case Study 2: Gastrointestinal Motility

A study examining the effects of PAG on rat colonic motility revealed:

  • Results : PAG administration resulted in increased colonic motility due to its inhibitory effect on H₂S synthesis .

Data Summary

Biological ActivityEffectReference
CSE InhibitionDecreased H₂S production
Cardiovascular ProtectionImproved LVEF in CIH models
Increased MotilityEnhanced spontaneous contractions in colon

特性

IUPAC Name

2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50428-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-pentynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminopent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Propargylglycine
Reactant of Route 2
DL-Propargylglycine
Reactant of Route 3
DL-Propargylglycine
Reactant of Route 4
DL-Propargylglycine
Reactant of Route 5
DL-Propargylglycine
Reactant of Route 6
DL-Propargylglycine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。